(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-15-11-16(2)14-26(13-15)32(28,29)19-8-5-17(6-9-19)22(27)24-23-25(3)20-10-7-18(30-4)12-21(20)31-23/h5-10,12,15-16H,11,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILURARGOQNRHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several notable structural components:
- Piperidine ring : Commonly found in many pharmaceuticals, contributing to its biological interactions.
- Sulfonamide group : Implicated in various biological activities, including antimicrobial effects.
- Thiazole moiety : Associated with anticancer properties.
Biological Activity Overview
Preliminary studies indicate that (E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide may exhibit significant biological activity, particularly in pharmacological contexts. Similar compounds have demonstrated various activities:
| Compound Class | Biological Activity |
|---|---|
| Sulfonamides | Antibacterial |
| Benzamides | Analgesic |
| Thiazole derivatives | Anticancer |
| Piperidine derivatives | CNS activity |
The unique combination of these functional groups may enhance the compound's interaction with biological targets compared to others lacking these specific features.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:
- Enzyme inhibition : The sulfonamide group may inhibit specific enzymes critical for bacterial growth or cancer cell proliferation.
- Receptor interaction : The piperidine and thiazole moieties may interact with various receptors involved in signal transduction pathways.
Case Studies and Research Findings
Recent studies have highlighted the potential of compounds structurally similar to (E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide as antineoplastic agents. For instance:
- Cytotoxicity Studies :
- Mechanistic Insights :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?
The synthesis involves multi-step reactions, including sulfonylation of the piperidine moiety and coupling with the benzothiazole-ylidene benzamide core. Key steps include:
- Sulfonylation : Use of 3,5-dimethylpiperidine and sulfonyl chloride derivatives under inert atmospheres (argon/nitrogen) in anhydrous solvents like dichloromethane or DMF at 0–5°C to minimize side reactions .
- Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in acetonitrile or DMF at room temperature for 12–24 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the sulfonyl-piperidine and E-configuration of the benzothiazole-ylidene group .
- Mass Spectrometry (HRMS) : High-resolution MS to verify molecular formula and detect trace impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and monitor degradation under stress conditions .
Q. How can researchers design initial biological screening assays for this compound?
- In Vitro Testing : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (MTT/CellTiter-Glo) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo assays. IC50 values should be calculated with dose-response curves (n ≥ 3 replicates) .
Advanced Research Questions
Q. How can conflicting data on this compound’s biological activity across studies be resolved?
- Standardized Protocols : Replicate assays in independent labs using identical cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time) .
- Orthogonal Assays : Cross-validate results using complementary methods (e.g., apoptosis via Annexin V/PI staining alongside caspase-3 activation assays) .
- Structural Confirmation : Re-characterize batches with discrepancies using XRD or NOESY NMR to rule out isomerization or degradation .
Q. What strategies are recommended for elucidating the mechanism of action?
- Target Identification : Use pull-down assays with biotinylated analogs and streptavidin beads, followed by LC-MS/MS proteomic analysis .
- Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics (KD) with suspected targets (e.g., kinases) .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify dysregulated pathways in treated vs. untreated cells .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
- Analog Synthesis : Modify substituents on the piperidine (e.g., methyl → ethyl) and benzothiazole (e.g., methoxy → ethoxy) to assess tolerance for activity .
- 3D-QSAR Modeling : Use Schrödinger’s Maestro or MOE to correlate electronic/steric properties with biological data. Validate models with leave-one-out cross-validation .
- Metabolic Stability : Test cytochrome P450 inhibition (e.g., CYP3A4) and microsomal half-life to prioritize analogs with improved pharmacokinetics .
Methodological Notes
- Contradictions in Evidence : Some studies report varying solvent preferences (DMF vs. acetonitrile) for sulfonylation; optimize based on substrate solubility and reaction monitoring via TLC .
- Advanced Purification : For scale-up, switch from column chromatography to preparative HPLC (C18, 20 mL/min flow rate) to maintain yield and purity .
- Data Reproducibility : Archive raw NMR/MS files in public repositories (e.g., Zenodo) to facilitate cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
